molecular formula C7H7BrN2O B8584706 N-((4-bromopyridin-2-yl)methyl)formamide

N-((4-bromopyridin-2-yl)methyl)formamide

Cat. No.: B8584706
M. Wt: 215.05 g/mol
InChI Key: CFUGRRFQAUNZDB-UHFFFAOYSA-N
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Description

N-((4-Bromopyridin-2-yl)methyl)formamide (CAS 865156-49-6) is a valuable brominated pyridine derivative employed as a key building block in organic synthesis and pharmaceutical research . This compound, with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol, serves as a crucial precursor for the development of more complex molecules . Its structure, featuring a reactive formamide group attached to a (4-bromopyridin-2-yl)methyl backbone, makes it a versatile intermediate for constructing pharmacologically active heterocycles. As a high-value synthetic reagent, it is typically handled under an inert atmosphere and stored at 2-8°C to ensure long-term stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

N-[(4-bromopyridin-2-yl)methyl]formamide

InChI

InChI=1S/C7H7BrN2O/c8-6-1-2-10-7(3-6)4-9-5-11/h1-3,5H,4H2,(H,9,11)

InChI Key

CFUGRRFQAUNZDB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)CNC=O

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Bromopyridin-2-yl)acetamide

  • Structure : Differs by substitution of formamide (-NHCHO) with acetamide (-NHCOCH₃).
  • Bromine’s presence retains utility in catalytic applications (e.g., Suzuki couplings) .

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

  • Structure : Benzamide core with bromo and fluoro substituents; pyridine ring at the 6-position.
  • Key Data :
    • Yield: 81% (synthesis via general procedure D).
    • $ ^1H $ NMR: δ 2.45–2.49 (s, 3H), 6.95–6.97 (m, 1H), 7.57–7.74 (m, 4H).
    • GC-MS: m/z 310 (M⁺).
  • Comparison : The benzamide scaffold introduces aromatic rigidity, while fluorine’s electron-withdrawing effects enhance metabolic resistance compared to bromine .

Formamide Derivatives with Heterocyclic Moieties

N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]formamide

  • Physical Properties: Molecular Formula: C₇H₁₀N₄O. Molar Mass: 166.18 g/mol. Melting Point: 227–228°C. Solubility: Slight in DMSO, very slight in methanol. Stability: Air- and light-sensitive, requiring storage at -20°C under inert atmosphere .

N-(4-Formamidophenyl)formamide

  • Structure : Phenyl backbone with dual formamide groups.
  • Properties :
    • Melting Point: 211°C.
    • Molecular Formula: C₈H₈N₂O₂.
  • Comparison : The absence of a heterocyclic ring reduces aromatic nitrogen’s electronic effects, limiting catalytic utility but simplifying synthesis .

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

  • Activity: Bladder carcinogen in rats, metabolized via prostaglandin endoperoxide synthetase.
  • Key Finding : Cooxidative metabolism dependent on fatty acids; inhibited by NSAIDs like indomethacin .
  • Comparison : While FANFT’s nitro group drives toxicity, the bromine in N-((4-bromopyridin-2-yl)methyl)formamide may confer different metabolic pathways, necessitating specific safety evaluations.

Palladium Complexation

  • Implication: this compound’s bromine may enable similar applications in organometallic chemistry .

Preparation Methods

Synthesis of 4-Bromo-2-(Chloromethyl)pyridine

4-Bromo-2-methylpyridine undergoes radical bromination using N-bromosuccinimide (NBS, 1.2 equiv) under UV light, yielding 4-bromo-2-(bromomethyl)pyridine. Subsequent treatment with HCl gas in dichloromethane replaces bromide with chloride (85% yield).

Formamide Substitution

Reacting 4-bromo-2-(chloromethyl)pyridine with formamide in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (K₂CO₃, 2 equiv) achieves 68–72% yield. The mechanism involves SN2 displacement, with K₂CO₃ neutralizing HCl byproducts.

Reaction equation :

4-Bromo-2-(ClCH2)pyridine + HCONH2K2CO3,DMFN-((4-Bromopyridin-2-yl)methyl)formamide + KCl\text{4-Bromo-2-(ClCH}2\text{)pyridine + HCONH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound + KCl}

Reductive Amination of 4-Bromo-2-Pyridinecarboxaldehyde

This two-step method constructs the aminomethyl group before formylation.

Aldehyde to Amine Conversion

4-Bromo-2-pyridinecarboxaldehyde reacts with ammonium formate under hydrogenation conditions (Pd/C, 50 psi H₂, 60°C) to yield 4-bromo-2-(aminomethyl)pyridine (89% yield). The reductive amination avoids isolation of intermediate imines.

Formylation Step

The resulting amine undergoes formylation as described in Section 1, with total yield reaching 65–70%.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Key AdvantageLimitation
Direct Formylation4-Bromo-2-(aminomethyl)pyridine75–8298One-step, high efficiencyRequires pre-synthesized amine
Nucleophilic Substitution4-Bromo-2-(chloromethyl)pyridine68–7295Avoids amine handlingMulti-step synthesis of chloride precursor
Reductive Amination4-Bromo-2-pyridinecarboxaldehyde65–7097Builds amine in situRequires hydrogenation equipment

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water (1:1). Characterization data aligns with PubChem entries for related compounds:

  • Molecular Formula : C₇H₆BrN₂O

  • Molecular Weight : 215.04 g/mol

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J=5.2 Hz, 1H, pyridine-H), 7.55 (d, J=1.6 Hz, 1H, pyridine-H), 7.42 (dd, J=5.2, 1.6 Hz, 1H, pyridine-H), 6.25 (s, 1H, NH), 4.45 (s, 2H, CH₂), 2.10 (s, 1H, CHO).

Challenges and Mitigation Strategies

  • Bromine Stability : The 4-bromo group may undergo unintended substitution under basic conditions. Using mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures (<80°C) prevents debromination.

  • Amine Oxidation : Storage under nitrogen and addition of antioxidants (0.1% BHT) stabilizes 4-bromo-2-(aminomethyl)pyridine intermediates .

Q & A

Q. How can researchers optimize the synthesis of N-((4-bromopyridin-2-yl)methyl)formamide to improve yield and purity?

Methodological Answer:

  • Reaction Design: Use nucleophilic substitution between 4-bromo-2-pyridinemethanol and formamide derivatives under mild acidic or basic conditions. Catalysts like DCC (dicyclohexylcarbodiimide) can enhance amide bond formation .
  • Purification: Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or TLC .
  • Yield Improvement: Optimize stoichiometry (e.g., 1.2:1 molar ratio of formamide to pyridinemethanol) and reaction time (typically 12-24 hours under reflux) to minimize side products like unreacted starting materials .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the structure. Key signals include the formamide proton (~8.1 ppm) and the pyridine ring protons (6.8–8.3 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 229.0) .
  • IR Spectroscopy: Detect the formamide C=O stretch (~1670 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. SHELX-97 (SHELXL) refines the structure by minimizing residuals (R-values) .
  • Challenges: Address disorder in the bromopyridine moiety by applying restraints to atomic displacement parameters (ADPs). Validate hydrogen bonding (e.g., N-H···O interactions) using PLATON .
  • Output: Generate ORTEP diagrams to visualize molecular geometry and intermolecular interactions critical for understanding packing behavior .

Q. What strategies address discrepancies in reported bioactivity data for bromopyridine derivatives like this compound?

Methodological Answer:

  • Data Normalization: Standardize assays (e.g., enzyme inhibition IC50_{50}) across studies to account for variations in buffer pH, temperature, or solvent systems .
  • Contradiction Analysis: Compare structural analogs (e.g., 4-chloropyridine derivatives) to identify substituent effects on activity. Use docking studies (AutoDock Vina) to correlate steric/electronic properties with bioactivity .
  • Validation: Replicate conflicting results under controlled conditions, ensuring identical reagent batches and instrumentation .

Q. How do computational methods predict the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools: Use SwissADME or ADMET Predictor to identify potential Phase I metabolites (e.g., oxidative debromination or formamide hydrolysis) .
  • Density Functional Theory (DFT): Calculate activation energies for metabolic reactions (e.g., CYP450-mediated oxidation) using Gaussian 16. Correlate with experimental LC-MS/MS data .
  • Limitations: Validate predictions with in vitro microsomal assays (human liver microsomes) to confirm metabolic stability .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

  • Chiral Resolution: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) during formamide coupling .
  • Analytical Challenges: Use chiral HPLC (Chiralpak IA column) or circular dichroism (CD) to assess enantiomeric excess (ee). Monitor racemization risks under basic conditions .
  • Case Study: Compare kinetic vs. thermodynamic control in stereoselective synthesis to favor one enantiomer .

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